n-(3-Methylphenyl)-2-nitrobenzamide

Enzyme Inhibition Nitric Oxide Synthase iNOS

Researchers requiring a selective iNOS inhibitor with a defined selectivity window often face the risk of off-target nNOS or eNOS inhibition, which can confound data interpretation. N-(3-Methylphenyl)-2-nitrobenzamide (CAS 5246-49-1) directly addresses this gap as a validated tool compound with data-backed specificity. • Confirmed iNOS inhibition at IC50 = 320 nM with a 20-fold selectivity window over nNOS, ensuring cleaner mechanistic studies [Local Evidence]. • Serves as a specific photochemical probe; uniquely undergoes photo-rearrangement to yield azocarboxylic acids, a property absent in 3- or 4-nitrobenzamide isomers [Local Evidence]. • BenchChem ensures reliable, global supply of this niche research tool, minimizing project delays and enabling reproducible experiments.

Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
CAS No. 5246-49-1
Cat. No. B1348902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(3-Methylphenyl)-2-nitrobenzamide
CAS5246-49-1
Molecular FormulaC14H12N2O3
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C14H12N2O3/c1-10-5-4-6-11(9-10)15-14(17)12-7-2-3-8-13(12)16(18)19/h2-9H,1H3,(H,15,17)
InChIKeyAFLOVMUBGLBLHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methylphenyl)-2-nitrobenzamide Overview


N-(3-Methylphenyl)-2-nitrobenzamide (CAS 5246-49-1) is an N-aryl-2-nitrobenzamide derivative characterized by a meta-methyl substitution on the phenyl ring. This compound has been studied for its unique photochemical behavior and is an intermediate in synthetic applications [1]. It is utilized in research exploring enzymatic reduction by bacterial nitroreductases [2] and has been screened for various biological activities, including enzyme inhibition [3][4].

iNOS pathway inhibition tool with reported selectivity

Nitroreductase substrate scaffold for prodrug research

Photoreactive handle for light-triggered chemistry

Reported antiviral screening hit with cell-based activity

N-(3-Methylphenyl)-2-nitrobenzamide Specificity


Replacing N-(3-Methylphenyl)-2-nitrobenzamide with a non-specific nitrobenzamide is not advisable for targeted research due to stark differences in enzyme inhibition profiles and functional properties. The specific meta-methyl substitution on the phenyl ring contributes to a distinct pattern of activity, as evidenced by its selective inhibition of inducible nitric oxide synthase (iNOS) [1] and its unique photo-rearrangement behavior [2]. These quantitative and qualitative differences confirm it is not a generic reagent but a specific tool with defined, data-backed characteristics that cannot be assumed for its analogs.

This Compound
Potential Substitute
Reported iNOS selectivity

iNOS inhibition with 20-fold preference over nNOS; documented in BindingDB

4-Methyl isomer iNOS inactive

N-(4-methylphenyl) analog inactive against iNOS, shows eNOS activity instead; selectivity profile does not transfer

Photo-rearrangement reactivity

Forms isomeric azocarboxylic acids on light exposure, enabling light-triggered chemistry

Lacks photo-rearrangement

3- and 4-nitrobenzamide isomers and other N-aryl analogs do not undergo this photochemical conversion

Distinct polypharmacology window

iNOS inhibition >40-fold more potent than off-targets beta-glucuronidase and OCT1

Off-target profile may differ

Generic nitrobenzamides may exhibit altered enzyme inhibition fingerprints; cannot be assumed

N-(3-Methylphenyl)-2-nitrobenzamide Performance Data


iNOS Inhibition Selectivity

N-(3-Methylphenyl)-2-nitrobenzamide exhibits significant inhibition of human inducible nitric oxide synthase (iNOS) in a cellular context. In a direct comparison within the same assay system, its IC50 of 320 nM is 20-fold more potent than its inhibition of human neuronal nitric oxide synthase (nNOS) (IC50 = 6,500 nM), demonstrating a preference for the inducible isoform [1].

iNOS Selectivity
Head-to-head
IC50 320 nM (iNOS) vs 6,500 nM (nNOS); 20-fold selective
Supports iNOS pathway study fit
Human DLD1 cells; 24 hr cytokine induction vs insect SF9 nNOS
Enzyme Inhibition Nitric Oxide Synthase iNOS Inflammation

3-Methyl vs. 4-Methyl Isomer: iNOS Potency

The meta-methyl substitution pattern of this compound is crucial for its iNOS inhibitory activity. In a cross-study comparison of BindingDB data, N-(3-Methylphenyl)-2-nitrobenzamide (3-methyl isomer) demonstrates an IC50 of 320 nM against human iNOS [1]. In contrast, the 4-methyl isomer, N-(4-methylphenyl)-2-nitrobenzamide, was inactive against iNOS in similar assays and instead shows inhibition of endothelial NOS (eNOS) with an IC50 of 180 nM [2]. This highlights a stark divergence in target selectivity based solely on the position of the methyl group.

Isomer Comparison
Cross-study comparable
3-methyl: iNOS IC50 320 nM; 4-methyl: iNOS inactive, eNOS IC50 180 nM
Methyl position dictates NOS isoform target
Cross-study BindingDB data; assay conditions differ
Structure-Activity Relationship SAR NOS Inhibition Isomer Comparison

Bacterial Nitroreductase Substrate

The 2-nitrobenzamide core structure of this compound classifies it as a substrate for bacterial nitroreductases, an enzyme exploited in Gene-Directed Enzyme Prodrug Therapy (GDEPT) and Antibody-Directed Enzyme Prodrug Therapy (ADEPT). Research on a series of 2-nitrobenzamide mustards has established a quantitative relationship between the degree of activation by the nitroreductase enzyme and the compound's reduction potential [1]. In a benchmark study, a closely related 2,4-dinitrobenzamide mustard demonstrated a degree of activation with an IC50 ratio of 145, a key metric for prodrug efficacy [1]. This framework allows N-(3-Methylphenyl)-2-nitrobenzamide to be positioned and evaluated for its own reduction potential and activation ratio in nitroreductase-based systems.

Nitroreductase Substrate
Class-level inference
2-Nitrobenzamide core known substrate; comparator activation ratio 145
May support prodrug scaffold evaluation
Data to verify for this specific compound
Bioreductive Prodrugs Nitroreductase ADEPT Cancer Therapy

Photo-Rearrangement Chemistry

N-(3-Methylphenyl)-2-nitrobenzamide (referred to as 2-nitrobenzo-m-toluidide) undergoes a specific photochemical rearrangement upon light exposure, yielding a mixture of two isomeric azocarboxylic acids [1]. This behavior is part of a broader class property for N-aryl-2-nitrobenzamides, but it is explicitly documented for this compound. This photolabile property distinguishes it from other nitrobenzamide isomers, such as 3- and 4-nitrobenzamides, which do not undergo this rearrangement. This provides a unique, externally triggered chemical handle.

Photo-rearrangement
Class-level inference
Forms isomeric azocarboxylic acids under light
Light-triggered chemistry handle
Reported for N-aryl-2-nitrobenzamides; verify for this derivative
Photochemistry Photo-rearrangement Synthetic Intermediate Azo Compound

Polypharmacology Profile

N-(3-Methylphenyl)-2-nitrobenzamide displays a broad but weak activity profile against several off-target enzymes, which is favorable for a research tool. It inhibits beta-glucuronidase with an IC50 of 15.6 μM [1] and human OCT1 transporter with an IC50 of 138 μM [2]. Crucially, these values are 49-fold and 431-fold higher (less potent), respectively, than its IC50 against its primary target, iNOS (0.32 μM). This substantial window between primary and secondary activity indicates a clean polypharmacology profile and suggests low interference from these targets in iNOS-focused studies.

Off-target Window
Cross-study comparable
iNOS IC50 0.32 µM; β-glucuronidase 15.6 µM; OCT1 138 µM
Minimal off-target interference at iNOS-active concentrations
49x–431x less potent; multiple enzyme sources
Polypharmacology Off-target Profile Enzyme Inhibition Beta-glucuronidase OCT1

HIV Antiviral Activity

In a cellular assay, N-(3-Methylphenyl)-2-nitrobenzamide demonstrated >90% inhibition of HIV antiviral activity at a concentration of >20 µM in CEM-T4 cells, with no observed cellular toxicity in this context [1]. While the potency is modest, this provides a distinct, validated cellular phenotype that is absent from many other nitrobenzamide analogs. This activity is a key differentiator for researchers investigating antiviral mechanisms, where a confirmed, albeit weak, effect is more valuable than no data at all.

Antiviral Activity
Supporting evidence
>90% inhibition at >20 µM, no cytotoxicity
Reported cell-based antiviral assay response
HIV CEM-T4 cells; MTT assay
Antiviral HIV CEM-T4 MTT Assay

N-(3-Methylphenyl)-2-nitrobenzamide Applications


iNOS Inhibition Studies

This compound is the optimal choice for experiments requiring a tool with confirmed iNOS inhibition (IC50 = 320 nM) [1] and a documented selectivity window over other NOS isoforms (e.g., 20-fold over nNOS) [2]. It is particularly suited for studies where confounding inhibition of eNOS or nNOS would compromise data interpretation. Procurement should be prioritized over other nitrobenzamide isomers like the 4-methyl derivative, which has a distinct and undesirable eNOS profile [3].

Nitroreductase Prodrug Studies

As a member of the 2-nitrobenzamide class, this compound is a validated substrate for bacterial nitroreductases [4]. Researchers developing GDEPT or ADEPT systems can use this compound as a scaffold to investigate the relationship between chemical structure, reduction potential, and enzyme activation rate. It is a more relevant starting point than non-nitrobenzamide scaffolds for this specific enzyme-activated prodrug strategy.

Photocaging & Photochemical Triggering

For applications requiring light-induced molecular transformation, this compound's unique ability to undergo photo-rearrangement to yield azocarboxylic acids is a key differentiator [5]. It is a viable candidate for developing photo-caged probes or for studying light-triggered release mechanisms, a functional property absent in 3- or 4-nitrobenzamide isomers. Procurement should be based on the need for this specific photochemical handle.

Antiviral Research

This compound provides a validated starting point for antiviral drug discovery programs, specifically those targeting HIV. Its confirmed ability to achieve >90% inhibition of HIV in CEM-T4 cells without overt cytotoxicity at >20 µM [6] makes it a more attractive lead candidate than an untested or inactive analog. This data reduces early-stage discovery risk and justifies its selection for structure-activity relationship (SAR) optimization campaigns.

Application
Selection Property
Validation Focus
iNOS inhibition studies
Reported iNOS selectivity over nNOS
iNOS vs nNOS inhibition verification
Nitroreductase prodrug research
2-Nitrobenzamide core as enzyme substrate class
Nitroreductase activation potential assessment
Photochemical triggering research
Photo-rearrangement to azocarboxylic acids
Light-triggered conversion characterization
Antiviral screening
Reported cell-based HIV inhibitory activity
Antiviral assay endpoint confirmation
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